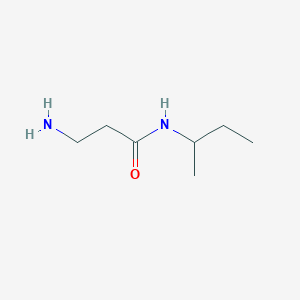

3-amino-N-(butan-2-yl)propanamide

Description

3-Amino-N-(butan-2-yl)propanamide (CAS: 953890-47-6) is a secondary amide characterized by a propanamide backbone with an amino group at the β-carbon (C3) and a branched butan-2-yl group attached to the amide nitrogen. For instance, similar compounds serve as enzyme substrates for bacterial biomarker detection , antimicrobial agents , and drug candidates targeting receptors like EP2 .

Properties

IUPAC Name |

3-amino-N-butan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-6(2)9-7(10)4-5-8/h6H,3-5,8H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZOLZSKMCSZIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-amino-N-(butan-2-yl)propanamide, also known by its chemical identifier 953890-47-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

This compound is an amide derivative characterized by the presence of an amino group and a butan-2-yl substituent. Its molecular formula is , and it has been studied for various applications in medicinal chemistry and proteomics research.

Research indicates that this compound may interact with specific biological targets, leading to various pharmacological effects. The compound's activity has been primarily explored in the context of:

- Proteomics : It shows promise in proteomic studies, where it may serve as a probe to identify protein interactions and functions.

- Anticonvulsant Activity : Similar compounds have demonstrated anticonvulsant properties, suggesting that this compound could potentially exhibit similar effects through modulation of neurotransmitter systems .

1. Anticonvulsant Activity

In studies focused on related compounds, significant anticonvulsant activity has been observed. For instance, thiazole-bearing analogues have shown effective protection in animal models against seizures. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance this activity, which may also be applicable to this compound due to structural similarities .

2. Antiproliferative Effects

The compound's potential as an antiproliferative agent has also been investigated. In vitro studies on cancer cell lines have shown that certain analogues exhibit significant anti-cancer properties. The presence of electronegative groups in the structure appears crucial for enhancing antiproliferative activity .

Case Study 1: Anticonvulsant Screening

A study evaluated several thiazole derivatives for their anticonvulsant activity using the maximal electroshock (MES) test. Compounds with similar structural features to this compound were found to significantly reduce seizure duration and frequency. The most effective compounds had median effective doses (ED50) lower than standard medications like ethosuximide .

Case Study 2: Anticancer Activity

Another investigation focused on the antiproliferative effects of related amide compounds against human liver carcinoma cell lines (HepG2). Results indicated that modifications in the side chains significantly influenced their potency, with some derivatives exhibiting IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further anticancer research based on its structural properties .

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Potential

3-amino-N-(butan-2-yl)propanamide is being investigated for its potential as a pharmaceutical agent. Its structure suggests possible anti-inflammatory, analgesic, and antipyretic properties. Research indicates that the compound may inhibit specific enzymes involved in inflammatory pathways, thus reducing the production of inflammatory mediators.

Case Study: Anti-inflammatory Effects

In a study involving animal models of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a significant decrease in inflammatory markers. The treated group showed improved survival rates compared to controls, highlighting its therapeutic potential in managing acute inflammatory responses.

Biological Research

Enzyme Mechanisms

The compound is utilized in biochemical studies to understand enzyme mechanisms and signaling pathways. Its ability to interact with specific molecular targets allows researchers to explore its effects on cell growth, differentiation, and apoptosis.

Case Study: Neurotropic Activity

Research has shown that derivatives of this compound exhibit neurotropic activity. In vitro studies using neuronal cultures indicated that these compounds could promote neurite outgrowth, suggesting potential applications in treating neurodegenerative diseases .

Material Science

Development of New Materials

this compound is being explored for its potential use in the synthesis of new materials with specific properties such as conductivity or catalytic activity. Its unique chemical structure allows for modifications that can lead to enhanced material characteristics.

Chemical Reactions Analysis

Oxidation Reactions

The amino group in the compound is susceptible to oxidation. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions typically convert the amino group to a nitro group (-NO₂) or other oxidized derivatives, altering the compound’s electronic properties and biological interactions.

C-N Coupling and Rearrangement Reactions

The compound demonstrates notable reactivity in palladium-catalyzed C-N coupling reactions, particularly when engaged in tandem processes with Boulton-Katritzky rearrangements. For instance, under conditions involving Pd₂(dba)₃, Xantphos ligand, and tBuOLi base, the amino group can couple with trifluoromethanesulfonate esters to form heterocyclic products like triazolo[1,5-a]pyridines. This reaction sequence involves:

-

Step 1 : Formation of an intermediate via C-N coupling.

-

Step 2 : Rearrangement to yield the final heterocyclic product .

Table 1: Reaction Conditions for C-N Coupling/Boulton-Katritzky Rearrangement

| Parameter | Details |

|---|---|

| Catalyst | Pd₂(dba)₃ (0.005 mmol) |

| Ligand | Xantphos (0.01 mmol) |

| Base | tBuOLi (0.4 mmol) |

| Solvent | Dry toluene (2.0 mL) |

| Temperature | 90°C |

| Reaction Time | 12 hours |

| Product | Triazolo[1,5-a]pyridine derivatives |

Reduction Reactions

The amide group can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction typically converts the amide to a primary amine, though the presence of the secondary amino group at position 3 may complicate the process. Reduction conditions are critical to avoid over-reaction or side products.

NMR Data for Reaction Products

NMR spectroscopy provides insights into reaction outcomes. For example, in the synthesis of triazolo[1,5-a]pyridine derivatives, key peaks include:

-

¹H NMR : Signals for aromatic protons (e.g., δ 8.51 ppm for triazolo-pyridine protons).

-

¹³C NMR : Carbonyl signals (e.g., δ 210.2 ppm for ketone carbons) .

Table 2: Representative NMR Data for Reaction Products

| Parameter | Value (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 8.51 (d) | Triazolo-pyridine proton |

| 7.66 (d) | Triazolo-pyridine proton | |

| ¹³C NMR | 210.2 | Ketone carbonyl carbon |

Comparative Reactivity

The unique structural features of 3-amino-N-(butan-2-yl)propanamide distinguish its reactivity from related compounds:

-

2-amino-N-(butan-2-yl)propanamide : The amino group at position 2 may exhibit different steric and electronic effects, influencing reaction pathways.

-

N-(butan-2-yl)propanamide : Lacks an amino group, limiting participation in amine-specific reactions.

Research Implications

The compound’s ability to engage in palladium-catalyzed coupling and rearrangement reactions (as seen in source 3) highlights its utility in synthesizing bioactive heterocycles. These processes are particularly valuable in medicinal chemistry for generating drug candidates with tailored pharmacological properties .

Comparison with Similar Compounds

Key Findings :

- The 3-fluorophenyl analog outperforms others due to superior sensitivity (lower LOD/LOQ) and higher enzymatic turnover .

- Steric hindrance from the 4-methyl group reduces substrate-enzyme interaction efficiency .

Antimicrobial β²,²-Amino Acid Derivatives

Notable examples:

Key Findings :

- Bulky aromatic groups (e.g., naphthyl) improve antimicrobial efficacy by enhancing lipid bilayer interactions .

- Excessive steric bulk (e.g., tert-butyl) may reduce bioavailability.

Pharmaceutical Candidates and Degradation Products

Propanamide derivatives are explored as drug candidates or degradation products:

Q & A

Q. What synthetic strategies are commonly employed for 3-amino-N-(butan-2-yl)propanamide?

Synthesis typically involves multi-step organic reactions. A starting approach includes introducing the butan-2-yl group via alkylation or substitution reactions, followed by amidation with a β-alanine derivative. For example, enantiomer-specific synthesis (e.g., (2S)- or (2R)-butan-2-yl isomers) can be achieved using chiral alcohols and optimized reaction conditions (e.g., anhydrous benzene, pyridine, and controlled reflux) to yield >85% purity . Cyclization or coupling agents (e.g., DCC, EDC) may be used to form the propanamide backbone .

Q. What analytical techniques are critical for characterizing this compound?

High-performance liquid chromatography (HPLC) is essential for assessing enantiomeric purity, as demonstrated in the synthesis of chiral esters with 85% purity . Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are recommended for structural confirmation and quantifying volatile byproducts (e.g., 3-fluoroaniline in enzymatic assays) .

Q. How can researchers verify the stability of this compound under experimental conditions?

Stability testing should include thermal gravimetric analysis (TGA) and accelerated degradation studies (e.g., exposure to acidic/basic conditions). For enzymatic substrates, stability in biological matrices (e.g., sputum or bacterial cultures) can be monitored via HS-SPME-GC-MS to track VOC liberation over time .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in enzyme activity data involving this compound derivatives?

Contradictions in activity (e.g., strain-dependent VOC production) require rigorous statistical validation. A stepwise approach includes:

- ANOVA to identify significant differences between substrates (e.g., p < 0.05) .

- F-tests to assess variance equality (e.g., F-value > F-critical indicates unequal variance) .

- T-tests (assuming equal/unequal variance) to compare paired datasets (e.g., 3-amino-N-(3-fluorophenyl)propanamide vs. 4-methylphenyl variant, p = 0.0009) .

- Normalization to bacterial CFU counts or protein concentration to control for inoculum variability .

Q. What strategies optimize enantiomeric purity during the synthesis of chiral this compound analogs?

Enantioselective synthesis can be enhanced by:

- Using chiral catalysts (e.g., Sharpless epoxidation or Evans auxiliaries) .

- Solvent optimization (e.g., anhydrous benzene for esterification) .

- Kinetic resolution via selective crystallization or chromatographic separation (e.g., chiral HPLC columns) .

- Monitoring optical rotation or circular dichroism (CD) for real-time purity assessment.

Q. How do structural modifications (e.g., aryl substituents) influence the substrate specificity of this compound in enzymatic assays?

Substituent effects are empirically validated through comparative studies:

- Electron-withdrawing groups (e.g., 3-fluoro) increase electrophilicity, enhancing enzyme binding (e.g., 346 mmol/L VOC vs. 178 mmol/L for 4-methylphenyl) .

- Steric hindrance from bulky groups (e.g., cyclopropyl) reduces catalytic efficiency, as seen in inactive hexadec-9-enoate derivatives .

- Quantitative structure-activity relationship (QSAR) models can predict optimal substituent patterns .

Q. What experimental controls are necessary to ensure reproducibility in studies using this compound as a biomarker substrate?

Key controls include:

- Negative controls : Empty traps or solvent-only samples to rule out environmental contamination .

- Positive controls : Racemic mixtures (e.g., EFETOV-2) to benchmark activity .

- Internal standards : Deuterated analogs (e.g., d24-labeled amines) for GC-MS quantification .

- Strain-specific validation: Testing across multiple bacterial isolates (e.g., P. aeruginosa AA44 vs. AUS52) to account for genetic variability .

Methodological Considerations

- Synthetic Optimization : Prioritize mild conditions (e.g., room-temperature amidation) to prevent racemization .

- Data Interpretation : Use non-parametric tests (e.g., Mann-Whitney U) if normality assumptions fail .

- Biological Relevance : Validate in vitro findings with in vivo models (e.g., sputum samples from patients with P. aeruginosa infections) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.